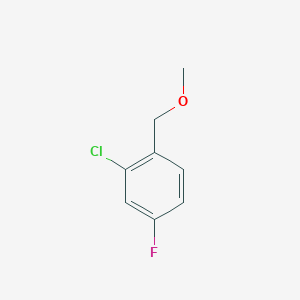

2-Chloro-4-fluoro-1-(methoxymethyl)benzene

CAS No.: 2379322-31-1

Cat. No.: VC8375091

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379322-31-1 |

|---|---|

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.6 g/mol |

| IUPAC Name | 2-chloro-4-fluoro-1-(methoxymethyl)benzene |

| Standard InChI | InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |

| Standard InChI Key | BNLDFTKLVRQRGA-UHFFFAOYSA-N |

| SMILES | COCC1=C(C=C(C=C1)F)Cl |

| Canonical SMILES | COCC1=C(C=C(C=C1)F)Cl |

Introduction

Synthetic Routes and Methodologies

Methoxymethylation Strategies

Introducing the methoxymethyl group often involves nucleophilic substitution or etherification. A plausible route, inspired by EP2621885B1 , involves:

-

Chloromethylation: Reacting 2-chloro-4-fluorobenzaldehyde with chloromethyl methyl ether (MOMCl) under acidic conditions.

-

Methoxylation: Replacing the chloromethyl group with methoxide via SN2 mechanism.

Example Protocol:

-

Starting Material: 2-Chloro-4-fluorobenzyl chloride (10 mmol) is dissolved in dry DMF.

-

Methoxide Addition: Sodium methoxide (12 mmol) is added dropwise at 0°C.

-

Reaction Conditions: Stirred at 60°C for 6 hours under nitrogen.

-

Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield: ~65% (theor.) | Purity: >95% (HPLC) .

Alternative Pathways

Physicochemical Properties

Extrapolated from analogues (e.g., 2-chloro-4-fluoro-1-methylbenzene and 2-chloro-1-methoxy-4-methylbenzene ):

| Property | Value | Source Compound |

|---|---|---|

| Density | 1.15–1.25 g/cm³ | |

| Boiling Point | 210–220°C | |

| Melting Point | Not determined (likely <25°C) | – |

| LogP (octanol-water) | 2.8–3.5 | |

| Solubility in Water | 0.05–0.1 mg/mL |

The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely hydrocarbon-substituted analogues.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of Cl and F direct incoming electrophiles to the meta and para positions relative to existing substituents. For example:

-

Nitration: Concentrated HNO3/H2SO4 at 0–5°C would nitrate the ring at position 5 or 6, yielding nitro derivatives .

-

Sulfonation: Likely occurs at position 3 under fuming H2SO4 conditions.

Reductive Transformations

Catalytic hydrogenation (Pd/C, H2) could reduce the methoxymethyl group to hydroxymethyl, though this is less common due to the stability of ether linkages .

Applications in Drug Discovery

While no direct applications are documented, structurally related compounds serve as:

-

Antibacterial Agents: Fluoro- and chloro-substituted aromatics disrupt bacterial cell walls .

-

Kinase Inhibitors: Methoxymethyl groups improve bioavailability in kinase-targeting drugs .

Case Study: A nitro derivative of 2-chloro-4-fluoro-1-methylbenzene showed moderate CYP1A2 inhibition (IC50 = 8.2 μM) , suggesting potential metabolic interactions if used pharmacologically.

| Hazard | Precaution |

|---|---|

| Flammability (H225) | Store away from ignition sources |

| Skin Irritation (H315) | Use nitrile gloves |

| Eye Damage (H319) | Wear safety goggles |

Recommended storage: Inert atmosphere, 2–8°C, amber glass containers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume